Cas no 2137791-91-2 (Cyclopropanecarboxylic acid, 2,2-dichloro-1-(3,4-dibromophenyl)-)

Cyclopropanecarboxylic acid, 2,2-dichloro-1-(3,4-dibromophenyl)-, is a halogenated cyclopropane derivative with a unique structural framework, combining dichloro and dibromo substituents on adjacent aromatic and aliphatic rings. This compound exhibits notable stability due to the steric and electronic effects of its halogen groups, making it suitable for applications in organic synthesis and intermediate chemistry. Its rigid cyclopropane core and polyhalogenated aromatic moiety enhance its reactivity in cross-coupling and substitution reactions. The presence of multiple halogens also suggests potential utility in agrochemical or pharmaceutical research, where such motifs are often leveraged for bioactivity. High purity and well-defined stereochemistry further support its use in precision chemical applications.
Cyclopropanecarboxylic acid, 2,2-dichloro-1-(3,4-dibromophenyl)- structure
2137791-91-2 structure
Product Name:Cyclopropanecarboxylic acid, 2,2-dichloro-1-(3,4-dibromophenyl)-
CAS No:2137791-91-2
MF:C10H6Br2Cl2O2
MW:388.867439746857
CID:5286301
Update Time:2025-06-09

Cyclopropanecarboxylic acid, 2,2-dichloro-1-(3,4-dibromophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxylic acid, 2,2-dichloro-1-(3,4-dibromophenyl)-
    • Inchi: 1S/C10H6Br2Cl2O2/c11-6-2-1-5(3-7(6)12)9(8(15)16)4-10(9,13)14/h1-3H,4H2,(H,15,16)
    • InChI Key: IBYWJGNJWFHLMJ-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(Br)C(Br)=C2)(C(O)=O)CC1(Cl)Cl

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Additional information on Cyclopropanecarboxylic acid, 2,2-dichloro-1-(3,4-dibromophenyl)-

Cyclopropanecarboxylic acid, 2,2-dichloro-1-(3,4-dibromophenyl)- (CAS No. 2137791-91-2): A Comprehensive Overview

Cyclopropanecarboxylic acid, 2,2-dichloro-1-(3,4-dibromophenyl)-, identified by its CAS number 2137791-91-2, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by their intricate structural motifs, which make them highly valuable for various applications in medicinal chemistry and synthetic organic chemistry.

The molecular structure of Cyclopropanecarboxylic acid, 2,2-dichloro-1-(3,4-dibromophenyl)- features a cyclopropane ring substituted with a carboxylic acid group at the 1-position, two chlorine atoms at the 2-position, and a phenyl ring at the 1-position that is further substituted with bromine atoms at the 3 and 4 positions. This unique arrangement of functional groups imparts distinct chemical properties that make it a versatile intermediate in the synthesis of more complex molecules.

In recent years, there has been a growing interest in developing novel heterocyclic compounds for their potential therapeutic applications. The structural framework of Cyclopropanecarboxylic acid, 2,2-dichloro-1-(3,4-dibromophenyl)- aligns well with this trend, as it incorporates elements that are known to enhance binding affinity and selectivity in biological targets. Specifically, the presence of bromine atoms and chlorine atoms can serve as pharmacophores that interact with specific receptors or enzymes in biological systems.

One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex pharmaceutical agents. The cyclopropane ring is particularly noteworthy due to its strained three-membered structure, which can be exploited to create conformationally constrained molecules. These constraints can improve the metabolic stability and bioavailability of drug candidates. Furthermore, the carboxylic acid group provides a site for further functionalization, allowing chemists to attach various substituents that can modulate biological activity.

Recent studies have demonstrated the potential of Cyclopropanecarboxylic acid, 2,2-dichloro-1-(3,4-dibromophenyl)- in the development of novel antimicrobial agents. The combination of halogenated aromatic rings and cyclopropane moieties has been shown to exhibit potent activity against a range of bacterial and fungal pathogens. This is attributed to the ability of these compounds to disrupt essential biological processes in microorganisms, such as DNA replication and cell wall synthesis.

The synthesis of Cyclopropanecarboxylic acid, 2,2-dichloro-1-(3,4-dibromophenyl)- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps in the synthesis typically include halogenation reactions to introduce bromine and chlorine atoms into the phenyl ring, followed by cyclopropanation reactions to form the cyclopropane core. The final step often involves carboxylation to introduce the carboxylic acid group at the appropriate position.

In terms of applications beyond pharmaceuticals, this compound has shown promise in materials science. The unique structural features of Cyclopropanecarboxylic acid, 2,2-dichloro-1-(3,4-dibromophenyl)- make it a suitable candidate for developing advanced polymers and coatings with enhanced thermal stability and mechanical strength. Additionally, its halogenated aromatic structure suggests potential uses in optoelectronic materials due to its ability to absorb and emit light across specific wavelengths.

The chemical properties of this compound also make it an attractive candidate for use in catalysis. For instance, its ability to participate in metal-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. Such reactions are fundamental to modern synthetic organic chemistry and are widely used in both academic research and industrial applications.

From a regulatory perspective, ensuring the safety and efficacy of compounds like Cyclopropanecarboxylic acid, 2,2-dichloro-1-(3,4-dibromophenyl)- is paramount. Rigorous testing is conducted under various conditions to assess their compatibility with biological systems and their potential environmental impact. This includes evaluating their toxicity profiles through cell-based assays and animal models.

The future prospects for this compound are promising given its diverse range of applications. Ongoing research aims to expand its utility by exploring new synthetic methodologies and investigating novel derivatives that may exhibit enhanced biological activity or improved material properties. Collaborative efforts between academia and industry are likely to drive innovation in this area.

In conclusion,Cyclopropanecarboxylic acid, 2,2-dichloro-1-(3,4-dibromophenyl)- (CAS No. 2137791-91-2) represents a significant advancement in chemical research with far-reaching implications for pharmaceuticals and materials science. Its unique structural features offer numerous opportunities for further development and application.

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